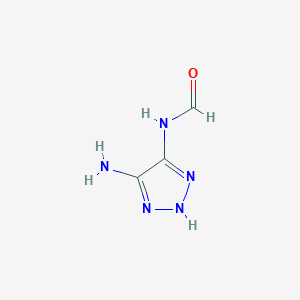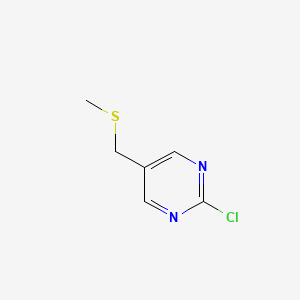
2-Chloro-5-((methylthio)methyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((methylthio)methyl)pyrimidine is a heterocyclic compound with the molecular formula C6H7ClN2S. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 5-position. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((methylthio)methyl)pyrimidine typically involves the reaction of 2,4,5-trichloropyrimidine with sodium methylthiolate in dimethylformamide. The reaction mixture is heated at reflux for about 12 hours and then cooled to room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-((methylthio)methyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and thiols.
Aplicaciones Científicas De Investigación
2-Chloro-5-((methylthio)methyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-((methylthio)methyl)pyrimidine involves its interaction with specific molecular targets. The chlorine atom and methylthio group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
2-Chloro-5-methylpyrimidine: Similar structure but lacks the methylthio group.
2-Chloro-4-methylthio-5-pyrimidinecarboxylate: Contains a carboxylate group at the 5-position.
5-Chloro-2-(methylthio)pyrimidine: Similar structure but with the chlorine atom at the 5-position.
Uniqueness: 2-Chloro-5-((methylthio)methyl)pyrimidine is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H7ClN2S |
|---|---|
Peso molecular |
174.65 g/mol |
Nombre IUPAC |
2-chloro-5-(methylsulfanylmethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S/c1-10-4-5-2-8-6(7)9-3-5/h2-3H,4H2,1H3 |
Clave InChI |
VVXXREZPSINGBU-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
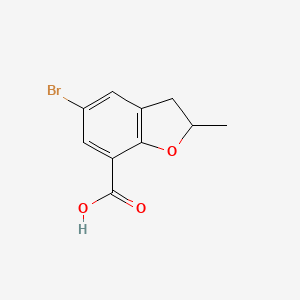
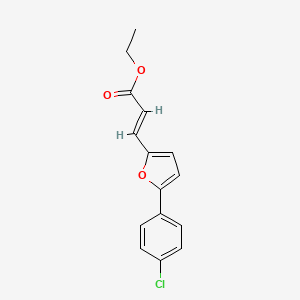
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
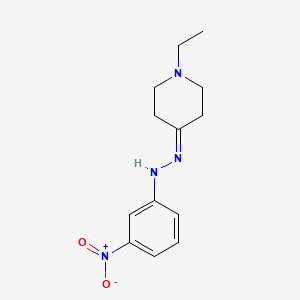
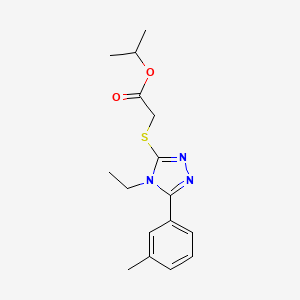
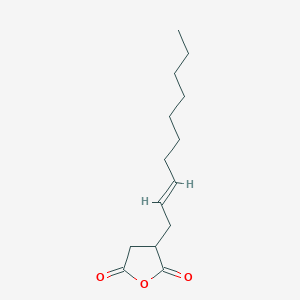
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
